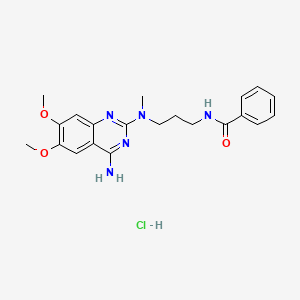
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a quinazoline derivative through a propyl chain. The presence of functional groups such as amino and methoxy groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of appropriate aromatic amines with formamide derivatives under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with benzoyl chloride or similar reagents.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the quinazoline derivative with the benzamide intermediate, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Derivatives with various functional groups.
科学的研究の応用
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter levels in neurological disorders. The pathways involved in these effects are complex and often involve multiple steps, including signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
Alfuzosin hydrochloride: Shares a similar quinazoline core and is used as an alpha-1 adrenergic antagonist in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another alpha-1 adrenergic antagonist with a similar structure, used for treating hypertension and benign prostatic hyperplasia.
Prazosin hydrochloride: Also an alpha-1 adrenergic antagonist, used for treating hypertension and post-traumatic stress disorder.
Uniqueness
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
65189-49-3 |
|---|---|
分子式 |
C21H26ClN5O3 |
分子量 |
431.9 g/mol |
IUPAC名 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-26(11-7-10-23-20(27)14-8-5-4-6-9-14)21-24-16-13-18(29-3)17(28-2)12-15(16)19(22)25-21;/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,23,27)(H2,22,24,25);1H |
InChIキー |
KYJSEJVLAKKBDZ-UHFFFAOYSA-N |
正規SMILES |
CN(CCCNC(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
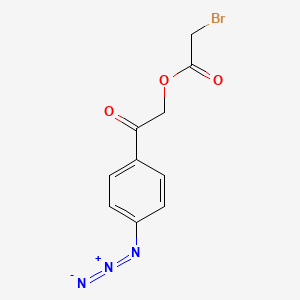
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
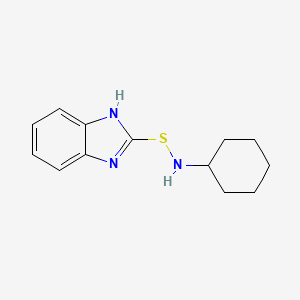
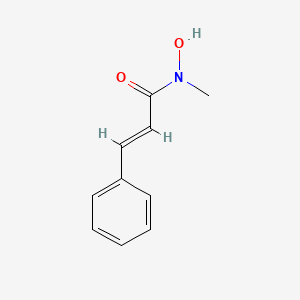
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

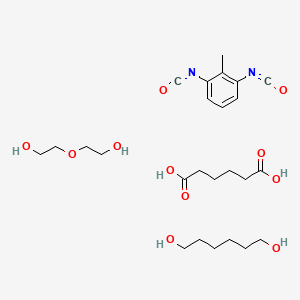
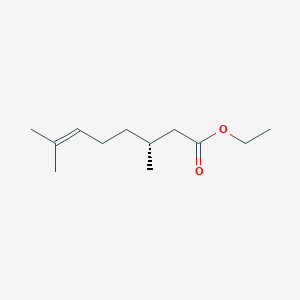
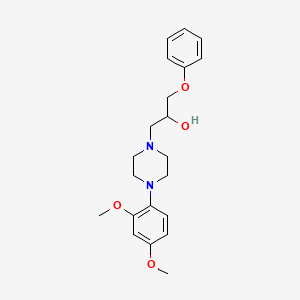
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
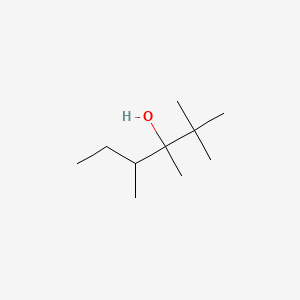

![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
